molecular formula C10H18ClNO B6142315 2-chloro-N-cycloheptylpropanamide CAS No. 110978-23-9

2-chloro-N-cycloheptylpropanamide

Cat. No.: B6142315
CAS No.: 110978-23-9
M. Wt: 203.71 g/mol
InChI Key: FRWGFIWRNMFYNE-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptylpropanamide is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.1076919 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Enhancement in Biochemical Probing

Compounds similar to 2-chloro-N-cycloheptylpropanamide have been utilized for enhancing the fluorescence of certain ions, such as erbium (Er), in biochemical probing. For instance, Glibenclamide has shown to increase the intrinsic fluorescence intensity of Er3+ ion, which can be useful in creating simple and sensitive fluorimetric probes. This property is leveraged in methodologies involving lanthanides for probing biochemical reactions and studying interactions between ions and biologically important molecules. Such applications can be further extended to detectors in high-performance liquid chromatography (Faridbod et al., 2009).

Antituberculosis Agents

Structurally similar compounds, specifically indole-2-carboxamides, have been recognized as a promising class of antituberculosis agents. They exhibit considerable activity against Mycobacterium tuberculosis, and structural modifications in these compounds have been shown to improve their solubility, metabolic stability, and in vitro activity. This suggests that analogs of this compound could potentially be explored for antituberculosis or other antimicrobial applications (Kondreddi et al., 2013).

Antimicrobial Activity

Certain chloro-arylpropanamides have been studied for their antimicrobial properties, although their activity against strains of bacteria and fungi was found to be relatively low. Nevertheless, this indicates a potential for such compounds to be used in antimicrobial applications, perhaps with further structural optimization to enhance their effectiveness (Grishchuk et al., 2013).

Structural Analysis and Material Science

Compounds with structures similar to this compound have been subjects of structural analysis, which can be critical in understanding their physical and chemical properties for potential applications in material science. For instance, understanding the crystal structure, molecular interactions, and stability under various conditions can provide insights into their applicability in creating new materials or enhancing existing ones (Mo et al., 2011).

Herbicidal Activity

Compounds structurally related to this compound, like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown significant herbicidal activity. This suggests a potential for such compounds to be developed into herbicides or to be used in agricultural research for controlling weed growth (Wang et al., 2004).

Properties

IUPAC Name

2-chloro-N-cycloheptylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8(11)10(13)12-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWGFIWRNMFYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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